Bromobis(dimethylamino)borane Bromobis(dimethylamino)borane
Brand Name: Vulcanchem
CAS No.: 6990-27-8
VCID: VC3820609
InChI: InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3
SMILES: B(N(C)C)(N(C)C)Br
Molecular Formula: C4H12BBrN2
Molecular Weight: 178.87 g/mol

Bromobis(dimethylamino)borane

CAS No.: 6990-27-8

Cat. No.: VC3820609

Molecular Formula: C4H12BBrN2

Molecular Weight: 178.87 g/mol

* For research use only. Not for human or veterinary use.

Bromobis(dimethylamino)borane - 6990-27-8

CAS No. 6990-27-8
Molecular Formula C4H12BBrN2
Molecular Weight 178.87 g/mol
IUPAC Name N-[bromo(dimethylamino)boranyl]-N-methylmethanamine
Standard InChI InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3
Standard InChI Key UBDPZBLACZIAPS-UHFFFAOYSA-N
SMILES B(N(C)C)(N(C)C)Br
Canonical SMILES B(N(C)C)(N(C)C)Br

Chemical Structure and Physicochemical Properties

Bromobis(dimethylamino)borane features a tetrahedral geometry with a boron atom at its center. Two dimethylamino groups (N(CH₃)₂) coordinate to the boron via nitrogen atoms, while a bromine atom occupies a third position. The fourth site may host a hydride or remain vacant, depending on the synthesis method and subsequent modifications . This structure imparts significant Lewis acidity to the boron center, enabling it to act as an electrophile in reactions with nucleophiles such as alkenes, alkynes, and amines.

Molecular and Crystalline Characteristics

The compound’s molecular formula, C₄H₁₂BBrN₂, corresponds to a molecular weight of 202.88 g/mol. Its crystalline structure, as inferred from related borane complexes, likely adopts a monoclinic or orthorhombic system with strong B-N and B-Br bonds. The bromine atom’s electronegativity (2.96 Pauling units) creates a polarized B-Br bond, enhancing the compound’s reactivity toward substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₄H₁₂BBrN₂
Molecular Weight202.88 g/mol
GeometryTetrahedral
B-Br Bond Length~1.90 Å (estimated)
SolubilitySoluble in toluene, ethers
StabilityMoisture-sensitive; decomposes in air

Synthesis and Industrial-Scale Production

Laboratory Synthesis

The synthesis of bromobis(dimethylamino)borane typically involves a two-step process starting from tris(dimethylamino)borane and boron tribromide (BBr₃) :

  • Preparation of Tris(dimethylamino)borane:
    Dimethylamine (NH(CH₃)₂) reacts with boron tribromide in pentane at low temperatures (-30°C to -10°C). The reaction produces tris(dimethylamino)borane and dimethylamine hydrobromide as a byproduct:

    3NH(CH₃)₂+BBr₃B(N(CH₃)₂)₃+3NH(CH₃)₂\cdotpHBr3 \text{NH(CH₃)₂} + \text{BBr₃} \rightarrow \text{B(N(CH₃)₂)₃} + 3 \text{NH(CH₃)₂·HBr}

    The product is isolated via filtration and distillation .

  • Formation of Bromobis(dimethylamino)borane:
    Tris(dimethylamino)borane reacts with an equimolar amount of BBr₃ in toluene under reflux conditions. The bromine atom replaces one dimethylamino group, yielding bromobis(dimethylamino)borane:

    B(N(CH₃)₂)₃+BBr₃2BrB(N(CH₃)₂)₂\text{B(N(CH₃)₂)₃} + \text{BBr₃} \rightarrow 2 \text{BrB(N(CH₃)₂)₂}

    The reaction mixture is purified through fractional distillation to achieve high purity .

Table 2: Synthesis Parameters

StepReagents/ConditionsYield
Tris(dimethylamino)boraneBBr₃, NH(CH₃)₂, pentane, -30°C81%
Bromobis(dimethylamino)boraneBBr₃, toluene, reflux75–85%

Industrial Production

While large-scale production details remain proprietary, industrial methods likely optimize solvent recovery and employ continuous flow reactors to enhance safety and efficiency. Key challenges include managing exothermic reactions and minimizing exposure to moisture .

Chemical Reactivity and Mechanistic Insights

Bromobis(dimethylamino)borane participates in diverse reactions, leveraging its electrophilic boron center and labile bromine atom.

Hydroboration Reactions

In hydroboration, the compound adds across carbon-carbon double bonds to form organoboranes. For example, reacting with propene yields a secondary alkylborane:

BrB(N(CH₃)₂)₂+CH₂=CHCH₃CH₂CH₂CH₃-B(N(CH₃)₂)₂Br\text{BrB(N(CH₃)₂)₂} + \text{CH₂=CHCH₃} \rightarrow \text{CH₂CH₂CH₃-B(N(CH₃)₂)₂Br}

This reaction proceeds via a three-center transition state, with regioselectivity following anti-Markovnikov orientation .

Catalytic Applications

The compound serves as a precatalyst in platinum-catalyzed borylation reactions. For instance, in the synthesis of fluorenyltripyrazolylborate ligands, it facilitates oxidative addition to platinum complexes, forming intermediates critical for cross-coupling reactions .

Table 3: Representative Reactions and Outcomes

Reaction TypeSubstrateProductApplication
HydroborationAlkenesAlkylboranesPharmaceutical intermediates
Oxidative AdditionPlatinum complexesPt-boryl complexesCatalysis
PolymerizationConjugated dienesRigid-backbone polymersMaterials science

Applications in Research and Industry

Organic Synthesis

Bromobis(dimethylamino)borane is pivotal in constructing carbon-boron bonds, which are subsequently transformed into C-O, C-N, or C-C bonds via Suzuki-Miyaura couplings or oxidation . For example, it enables the synthesis of boronic esters used in anticancer agents like bortezomib .

Polymer Chemistry

In polymer science, the compound initiates the polymerization of conjugated dienes (e.g., 1,3-butadiene), yielding polymers with enhanced thermal stability (>300°C decomposition temperature). These materials find use in aerospace coatings and high-performance adhesives .

Material Science

Researchers utilize bromobis(dimethylamino)borane to develop boron-doped graphene layers, which exhibit superior electrical conductivity (10³ S/cm) compared to undoped counterparts. Such materials are promising for next-generation battery anodes .

Comparison with Related Boron Compounds

Tris(dimethylamino)borane

As a precursor, tris(dimethylamino)borane lacks the bromine atom, rendering it less reactive toward electrophilic substitutions. It primarily serves as a ligand in coordination chemistry rather than a direct reagent .

Bis(pinacolato)diboron

This compound’s pinacolato ligands stabilize the boron centers, making it air-stable but less reactive in hydroboration. It is preferred for Miyaura borylation under mild conditions, whereas bromobis(dimethylamino)borane excels in high-energy reactions .

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